Cas no 1044271-92-2 (3-Amino-5-nitrobenzenesulfonamide)

3-Amino-5-nitrobenzenesulfonamide is a sulfonamide derivative characterized by the presence of both amino and nitro functional groups on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and specialty chemicals. Its reactive amino and nitro groups enable further functionalization, making it valuable for constructing complex molecular architectures. The sulfonamide moiety enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent reaction systems. The compound’s well-defined structure and consistent reactivity profile ensure reliable performance in synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
3-Amino-5-nitrobenzenesulfonamide structure
1044271-92-2 structure
Product Name:3-Amino-5-nitrobenzenesulfonamide
CAS No:1044271-92-2
MF:C6H7N3O4S
MW:217.202479600906
CID:1039974
PubChem ID:59286191
Update Time:2025-06-10

3-Amino-5-nitrobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-nitrobenzenesulfonamide
    • 3-Amino-5-nitrobenzenesulfomide
    • 3-aMino-5-nitrobenzene-1-sulfonaMide
    • DB-105347
    • SCHEMBL2868538
    • DTXSID40731447
    • SB78832
    • 3-amino-5-nitro-benzenesulfonamide
    • 1044271-92-2
    • UBELRONIIKUZTD-UHFFFAOYSA-N
    • Inchi: 1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13)
    • InChI Key: UBELRONIIKUZTD-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=C(C=1)[N+](=O)[O-])N)(N)(=O)=O

Computed Properties

  • Exact Mass: 217.01572689g/mol
  • Monoisotopic Mass: 217.01572689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 140Ų

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Ambeed
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3-Amino-5-nitrobenzenesulfonamide
1044271-92-2 95+%
1g
$463.0 2024-04-26

3-Amino-5-nitrobenzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:1044271-92-2)3-Amino-5-nitrobenzenesulfonamide
Order Number:A931098
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:03
Price ($):417.0
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Additional information on 3-Amino-5-nitrobenzenesulfonamide

Professional Introduction to 3-Amino-5-nitrobenzenesulfonamide (CAS No. 1044271-92-2)

3-Amino-5-nitrobenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 1044271-92-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of nitroaromatic sulfonamides, a subclass known for its versatile applications in drug development, particularly in the synthesis of bioactive molecules. The structural configuration of 3-amino-5-nitrobenzenesulfonamide features both amino and nitro functional groups, which contribute to its unique reactivity and potential pharmacological properties. The sulfonamide moiety, in particular, is a well-documented pharmacophore that enhances binding affinity to biological targets, making this compound a promising candidate for further investigation.

The synthesis of 3-amino-5-nitrobenzenesulfonamide involves a series of well-established organic reactions, including nitration and sulfonylation processes. These synthetic pathways are critical for ensuring high yield and purity, which are essential for pharmaceutical applications. Recent advancements in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and reducing environmental impact. Such innovations align with the broader industry trend toward eco-friendly chemical processes, ensuring that the production of 3-amino-5-nitrobenzenesulfonamide adheres to stringent environmental standards.

In the realm of medicinal chemistry, 3-amino-5-nitrobenzenesulfonamide has been explored for its potential therapeutic effects. Studies have indicated that this compound exhibits inhibitory activity against various enzymes and receptors implicated in inflammatory and infectious diseases. The nitro group enhances its bioavailability while the sulfonamide moiety contributes to its binding affinity with biological targets. Current research is focused on optimizing its pharmacokinetic profile to improve drug delivery systems, ensuring higher efficacy and reduced side effects.

One of the most compelling aspects of 3-amino-5-nitrobenzenesulfonamide is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced pharmacological properties. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders. The ability to modify its core structure while retaining its bioactivity makes it an invaluable tool in drug discovery pipelines.

The application of computational chemistry has further accelerated the exploration of 3-amino-5-nitrobenzenesulfonamide's potential. Advanced molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These insights are crucial for designing optimized analogs with improved therapeutic profiles. Additionally, machine learning algorithms have been employed to identify novel synthetic pathways, reducing experimental trial-and-error and accelerating the development process.

Recent clinical trials have begun to shed light on the safety and efficacy of derivatives derived from 3-amino-5-nitrobenzenesulfonamide. While these trials are still in early stages, preliminary results are encouraging, suggesting that this compound holds significant promise as a therapeutic agent. The growing body of evidence supporting its utility underscores the importance of continued research into this molecule.

The industrial production of 3-amino-5-nitrobenzenesulfonamide is another area where innovation has been notable. Modern manufacturing techniques emphasize precision and scalability, ensuring that pharmaceutical companies can produce high-quality batches consistently. This reliability is critical for meeting regulatory requirements and ensuring patient safety. Furthermore, advancements in process optimization have led to cost-effective production methods, making it more feasible for smaller biotech firms to explore derivatives of this compound.

The future directions for research on 3-amino-5-nitrobenzenesulfonamide are multifaceted. Investigations into its mechanism of action will provide deeper insights into how it interacts with biological systems. Additionally, exploring its potential in combination therapies could unlock new treatment strategies for complex diseases. As our understanding of molecular interactions evolves, so too will our ability to harness the therapeutic potential of compounds like 3-amino-5-nitrobenzenesulfonamide.

In conclusion,3-amino-5-nitrobenzenesulfonamide (CAS No. 1044271-92-2) represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique structural features and demonstrated bioactivity make it a valuable asset in drug development efforts worldwide. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:1044271-92-2)3-Amino-5-nitrobenzenesulfonamide
A931098
Purity:99%
Quantity:1g
Price ($):417.0
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